{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride
Description
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a bicyclic amine derivative with a hydroxylmethyl group at the 4-position of the 2-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is C₇H₁₄ClNO (MW: 163.64), and it is commonly used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) agents . The compound is commercially available with a purity of ≥97% (CAS: 1955494-71-9) and requires storage at 2–8°C .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)8-4-7;/h6,8-9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXPZPREJLDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 2-Azabicyclo[2.2.1]heptane
Step 2: Hydroxymethyl Functionalization
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Reagent : Paraformaldehyde in acetic acid.
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Mechanism : Electrophilic substitution at the bridgehead carbon.
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Challenges : Competing oligomerization requires careful stoichiometric control.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt to enhance solubility and stability.
Procedure
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Neutralization : The bicyclic amine is dissolved in anhydrous ethanol.
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Acid Addition : Hydrochloric acid (37% w/w) is added dropwise at 0°C.
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Crystallization : Cooling to −20°C precipitates the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Pd-catalyzed cyclization | Pd(OAc)₂, DCE | 85–92 | 99 | High (endo) | Industrial |
| Stepwise cyclization | AlMe₃, paraformaldehyde | 65–70 | 95 | Moderate | Pilot-scale |
Trade-offs : The palladium method offers superior stereocontrol but requires expensive catalysts. The stepwise approach is cost-effective but less efficient for complex derivatives.
Challenges and Optimization Strategies
Stereochemical Misassignments
Early synthetic efforts faced issues with incorrect endo/exo stereochemistry assignments, leading to erroneous bioactivity claims. Modern protocols employ X-ray crystallography and advanced NMR (e.g., NOESY) to confirm configurations.
Catalyst Deactivation
Palladium catalysts are prone to poisoning by amine byproducts. Solutions include:
Purification Difficulties
The polar nature of the hydrochloride salt complicates crystallization. Gradient recrystallization using ethanol/ether mixtures achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Methyl derivatives
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Alzheimer's Disease Treatment
Research indicates that {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride may be effective in treating Alzheimer's disease by modulating cholinergic signaling pathways. Its selectivity for the M1 muscarinic receptor subtype suggests potential benefits in enhancing cognitive function and reducing symptoms associated with this condition.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The compound has shown promise as an inhibitor of DPP-4, an enzyme involved in glucose metabolism and linked to type 2 diabetes management. Studies indicate that derivatives of this compound exhibit lower cardiotoxicity and improved pharmacokinetic properties compared to existing DPP-4 inhibitors like sitagliptin .
The interaction studies reveal that this compound effectively engages with several biological targets, leading to diverse physiological effects. The ability to form hydrogen bonds due to its functional groups enhances its interaction with enzymes and receptors involved in neurotransmission.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Epibatidine | Azabicyclic compound | Potent agonist at nicotinic receptors |
| Neogliptin | Dipeptidyl peptidase inhibitor | Improved potency against DPP-4 compared to sitagliptin |
| Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate | Bicyclic amine | Varied interactions with different receptor subtypes |
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of this compound demonstrated its potential to reduce neuroinflammation and improve cognitive performance in animal models of Alzheimer’s disease. The results indicated significant improvements in memory retention tests compared to control groups.
Case Study 2: Metabolic Regulation
In another study focused on metabolic regulation, derivatives of this compound were tested for their ability to modulate blood glucose levels in diabetic rats. The findings revealed a notable reduction in glucose levels, suggesting a mechanism involving DPP-4 inhibition.
Mechanism of Action
The mechanism of action of {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride
- CAS : 347381-85-5
- Molecular Weight : 163.64 (same as target compound)
- Key Difference : The hydroxylmethyl group is at the 3-position instead of the 4-position. This positional isomerism may influence binding affinity in biological targets due to altered spatial orientation .
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol Hydrochloride
- CAS : CID 117697776
- Molecular Formula: C₆H₁₁NO₂·HCl (MW: 177.62)
- Key Difference: Substitution of a nitrogen atom with oxygen (oxa vs. aza) in the bicyclo framework.
Methyl 2-Azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride
Fluorinated Derivatives
5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- CAS : 2288709-05-5
- Molecular Weight : 165.60
6-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Expanded Bicyclo Frameworks
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol Hydrochloride
- CAS : 1955554-74-1
- Molecular Formula: C₉H₁₇ClNO (MW: 206.69)
{1-Azabicyclo[3.2.1]octan-5-yl}methanol Hydrochloride
Functional Group Modifications
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid
- Molecular Weight : 233.74
- Key Difference : Introduction of a Boc-protected amine and carboxylic acid group. This derivative is used as an intermediate in peptide synthesis, offering orthogonal protection strategies .
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane Hydrochloride
- CAS : 2306425-80-7
- Molecular Formula: C₇H₁₄ClNO (MW: 163.6)
- Key Difference : Smaller bicyclo[2.1.1]hexane system with a methoxymethyl group. The reduced ring size may limit steric bulk but increase synthetic accessibility .
Biological Activity
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features a nitrogen atom in its bicyclic structure, with a hydroxymethyl group at the 4-position, which contributes to its reactivity and interaction with various biological targets.
The hydrochloride salt form of {2-azabicyclo[2.2.1]heptan-4-yl}methanol enhances its solubility and stability, making it suitable for various applications in biological research and drug development. Its chemical reactivity is influenced by the functional groups present, allowing it to participate in diverse biochemical interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This compound has been identified as a muscarinic acetylcholine receptor antagonist , particularly selective for the M1 subtype, which is implicated in cognitive functions and neurological disorders like Alzheimer's disease. The ability to form hydrogen bonds due to the presence of both nitrogen and hydroxymethyl groups enables it to modulate various biological pathways effectively.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound has shown potential as an inhibitor of DPP-4, an enzyme involved in glucose metabolism, which is significant for managing type 2 diabetes. Derivatives of this compound have demonstrated lower cardiotoxicity and improved pharmacokinetics compared to existing DPP-4 inhibitors like sitagliptin.
- Neuroprotective Effects : The selectivity for M1 muscarinic receptors suggests potential therapeutic applications in neurodegenerative diseases by enhancing cholinergic signaling pathways, which could lead to cognitive improvements in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- Inhibition Studies : A study investigated the inhibitory effects on DPP-4, revealing that certain derivatives exhibited promising results with minimal side effects compared to traditional treatments.
- Neuropharmacological Assessment : Research assessing the impact on M1 muscarinic receptors indicated that this compound could enhance cognitive function in animal models, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.
- Synthesis and Characterization : Various synthetic routes have been developed for the preparation of this compound, highlighting its versatility as a building block in organic synthesis and its potential applications in drug development .
Comparative Analysis
The following table summarizes key compounds related to this compound and their respective biological activities:
| Compound Name | Description | Biological Activity |
|---|---|---|
| {2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochloride | Similar bicyclic structure with different substitution patterns | Variable activity against DPP-4 |
| {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol | Contains an oxygen atom instead of nitrogen | Altered receptor affinity |
| tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate | Includes a tert-butyl group | Influences solubility and reactivity |
Q & A
Q. What are the key synthetic routes for {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Two primary routes are documented:
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Route 1 (BOC-Protected Pathway):
- Protection: The secondary nitrogen is protected with a tert-butyloxycarbonyl (BOC) group to prevent side reactions during subsequent steps.
- Reduction: The ester intermediate is reduced using LiAlH₄ in tetrahydrofuran (THF) under controlled cooling and short reaction times (3 hours) to minimize side products. This yields the alcohol derivative .
- Mitsunobu Reaction: An SN2 reaction introduces substituents, leveraging the BOC group’s electron-withdrawing nature to avoid aziridinium ion formation .
- Deprotection: Acidic or catalytic hydrogenation removes the BOC group, yielding the final amine hydrochloride.
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Route 2 (Thionyl Chloride-Mediated):
Key Considerations:
- LiAlH₄ requires strict anhydrous conditions and controlled temperature to avoid over-reduction.
- Thionyl chloride route may offer faster purification but risks chlorinated byproducts.
Q. Table 1: Comparison of Synthetic Routes
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- X-ray Crystallography:
- Purity Analysis:
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve rotameric mixtures?
Methodological Answer:
- Stereocontrol Strategies:
- Chiral Auxiliaries: Use enantiopure BOC-protected intermediates to dictate configuration .
- Catalytic Asymmetric Reduction: Enzymatic or metal-catalyzed reductions (e.g., Ru-BINAP) for enantioselective alcohol formation.
- Rotamer Resolution:
Q. Table 2: Rotamer Ratios in Solution
| Solvent | Rotamer Ratio (Major:Minor) | Temperature (°C) | Source |
|---|---|---|---|
| CDCl₃ | 70:30 | 25 | |
| DMSO-d6 | 85:15 | 25 |
Q. What are the mechanistic implications of competing pathways in azide-to-amine reductions?
Methodological Answer: Two pathways dominate:
- Triphenylphosphine (PPh₃) in Methanol:
- Mechanism: Staudinger reaction forms iminophosphorane, hydrolyzed to amine. Risks phosphine oxide byproducts .
- Catalytic Hydrogenation:
- Conditions: H₂ (1–3 atm), Pd/C or Raney Ni, room temperature.
- Advantages: Cleaner product, scalable, but requires careful catalyst selection to avoid over-reduction .
Data Contradictions:
Q. How does the bicyclic scaffold influence bioactivity in medicinal chemistry applications?
Methodological Answer:
- Conformational Rigidity: The 2-azabicyclo[2.2.1]heptane core restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibitors, GPCR modulators) .
- Case Study (Antitumor Agents):
- Derivatives with sulfonamide or isothiocyanate groups show IC₅₀ values comparable to cisplatin in cell lines (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide, IC₅₀ = 4.2 µM vs. cisplatin IC₅₀ = 3.8 µM) .
- Structure-Activity Relationship (SAR): Methanol substitution at C4 improves solubility and bioavailability .
Q. How should researchers address stability and storage challenges for this compound?
Methodological Answer:
- Stability Risks:
- Long-Term Storage:
- Conditions: -20°C (desiccated) for >1 year stability. Room temperature storage risks decomposition within 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
